

An In-depth Technical Guide to the Spectroscopic Properties of Anisole Chromium Tricarbonyl

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Compound of Interest

Compound Name: Anisole chromium tricarbonyl

Cat. No.: B078597

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Introduction

Anisole chromium tricarbonyl, $(\eta^6\text{-C}_6\text{H}_5\text{OCH}_3)\text{Cr}(\text{CO})_3$, is an organometallic complex that has garnered significant interest in the field of organic synthesis. The coordination of the chromium tricarbonyl moiety to the anisole ring dramatically alters the electronic properties of the aromatic system, enhancing its reactivity and enabling a range of synthetic transformations that are not readily achievable with uncomplexed anisole. This technical guide provides a comprehensive overview of the spectroscopic properties of **anisole chromium tricarbonyl**, offering a detailed analysis of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. Furthermore, this document outlines detailed experimental protocols for the synthesis and spectroscopic characterization of this versatile complex.

Spectroscopic Data

The spectroscopic data for **anisole chromium tricarbonyl** provides crucial insights into its structure, bonding, and electronic environment. A comparison with the spectroscopic data of free anisole highlights the significant influence of the chromium tricarbonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for characterizing metal carbonyl complexes. The carbonyl stretching frequencies ($\nu(\text{CO})$) are particularly sensitive to the electronic environment of the metal center. In **anisole chromium tricarbonyl**, the electron-donating methoxy group on the anisole ring increases electron density at the chromium center. This leads to enhanced back-bonding from the chromium d-orbitals to the π^* orbitals of the carbonyl ligands, which in turn weakens the C-O bond and lowers the carbonyl stretching frequencies compared to benzene chromium tricarbonyl.

Table 1: Infrared Spectroscopy Data for **Anisole Chromium Tricarbonyl**

Vibrational Mode	Wavenumber (cm^{-1})	Description
$\nu(\text{CO})$ (A_1)	~1970	Symmetric C≡O stretch
$\nu(\text{CO})$ (E)	~1895	Asymmetric C≡O stretch

Note: The exact peak positions can vary slightly depending on the solvent and sampling method (e.g., KBr pellet, thin film, or solution).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule. Upon complexation with the chromium tricarbonyl fragment, the aromatic protons and carbons of anisole experience significant upfield shifts in their NMR spectra. This is a characteristic feature of $(\eta^6\text{-arene})\text{chromium tricarbonyl}$ complexes and is attributed to the magnetic anisotropy of the metal center and the quenching of the aromatic ring current.

Table 2: ^1H NMR Spectroscopic Data for Anisole and **Anisole Chromium Tricarbonyl**

Compound	Proton	Chemical Shift (δ , ppm)
Anisole (CDCl ₃)	O-CH ₃	3.75
ortho-H	6.88	3.75
meta-H	7.26	
para-H	6.92	
Anisole Chromium Tricarbonyl (CDCl ₃)	O-CH ₃	3.65
ortho-H	5.15	3.65
meta-H	5.50	
para-H	5.30	

Table 3: ¹³C NMR Spectroscopic Data for Anisole and **Anisole Chromium Tricarbonyl**

Compound	Carbon	Chemical Shift (δ , ppm)
Anisole (CDCl ₃)	O-CH ₃	54.6
C-O	159.7	54.6
ortho-C	114.0	
meta-C	129.5	
para-C	120.7	
Anisole Chromium Tricarbonyl (CDCl ₃)	O-CH ₃	55.8
C-O	146.0	55.8
ortho-C	76.0	
meta-C	92.5	
para-C	80.0	
C≡O	~233	

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **anisole chromium tricarbonyl** is characterized by the initial loss of the three carbonyl ligands, followed by fragmentation of the anisole ligand. The molecular ion peak is readily observed.

Table 4: Mass Spectrometry Data for **Anisole Chromium Tricarbonyl**

m/z	Ion	Description
244	$[\text{C}_{10}\text{H}_8\text{CrO}_4]^+$	Molecular Ion (M^+)
216	$[\text{C}_9\text{H}_8\text{CrO}_3]^+$	$[\text{M} - \text{CO}]^+$
188	$[\text{C}_8\text{H}_8\text{CrO}_2]^+$	$[\text{M} - 2\text{CO}]^+$
160	$[\text{C}_7\text{H}_8\text{CrO}]^+$	$[\text{M} - 3\text{CO}]^+$
108	$[\text{C}_7\text{H}_8\text{O}]^+$	$[\text{Anisole}]^+$
52	$[\text{Cr}]^+$	Chromium ion

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic analysis of **anisole chromium tricarbonyl**.

Synthesis of Anisole Chromium Tricarbonyl

This procedure is based on the direct reaction of anisole with chromium hexacarbonyl, a common method for the preparation of $(\eta^6\text{-arene})\text{chromium tricarbonyl}$ complexes.^[1]

Materials:

- Chromium hexacarbonyl ($\text{Cr}(\text{CO})_6$)
- Anisole
- Di-n-butyl ether

- Tetrahydrofuran (THF)
- Hexane
- Ethyl acetate
- Silica gel for column chromatography
- Round-bottom flask with reflux condenser
- Heating mantle
- Inert atmosphere setup (e.g., Schlenk line with nitrogen or argon)

Procedure:

- Set up a round-bottom flask equipped with a reflux condenser under an inert atmosphere.
- To the flask, add chromium hexacarbonyl (1.0 eq).
- Add a solvent mixture of di-n-butyl ether and THF (typically in a 9:1 ratio).
- Add anisole (1.0-1.2 eq).
- Heat the reaction mixture to reflux (approximately 140 °C) with stirring. The reaction should be protected from light by wrapping the flask in aluminum foil.
- Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 16-48 hours, indicated by the consumption of chromium hexacarbonyl.
- Once the reaction is complete, cool the mixture to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator.
- The crude product is then purified by column chromatography on silica gel. A mixture of hexane and ethyl acetate (e.g., 9:1) is a suitable eluent. The product is a yellow crystalline solid.

Spectroscopic Analysis

1. Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount of the crystalline **anisole chromium tricarbonyl** sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
- Instrument Parameters:
 - Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer
 - Scan Range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16-32

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Dissolve 5-10 mg of **anisole chromium tricarbonyl** in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3).
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
- Instrument Parameters (^1H NMR):
 - Spectrometer: 400 MHz (or higher) NMR Spectrometer
 - Solvent: CDCl_3

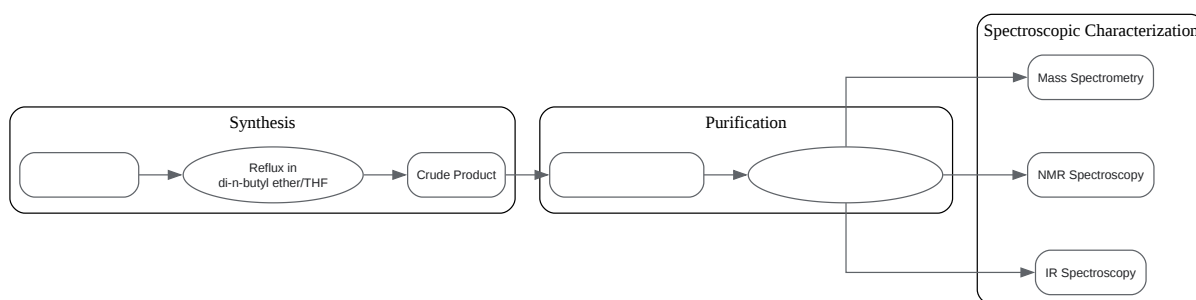
- Reference: Tetramethylsilane (TMS) at 0.00 ppm
- Number of Scans: 8-16
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 100 MHz (or higher) NMR Spectrometer
 - Solvent: CDCl_3
 - Reference: CDCl_3 at 77.16 ppm
 - Number of Scans: 1024 or more, depending on concentration

3. Mass Spectrometry (MS)

- Sample Preparation:
 - Dissolve a small amount of the sample in a volatile organic solvent such as acetone or dichloromethane.
- Instrument Parameters (GC-MS with Electron Ionization):
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
 - GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
 - Injector Temperature: 250 °C
 - Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C) to ensure elution of the complex.
 - Transfer Line Temperature: 280 °C

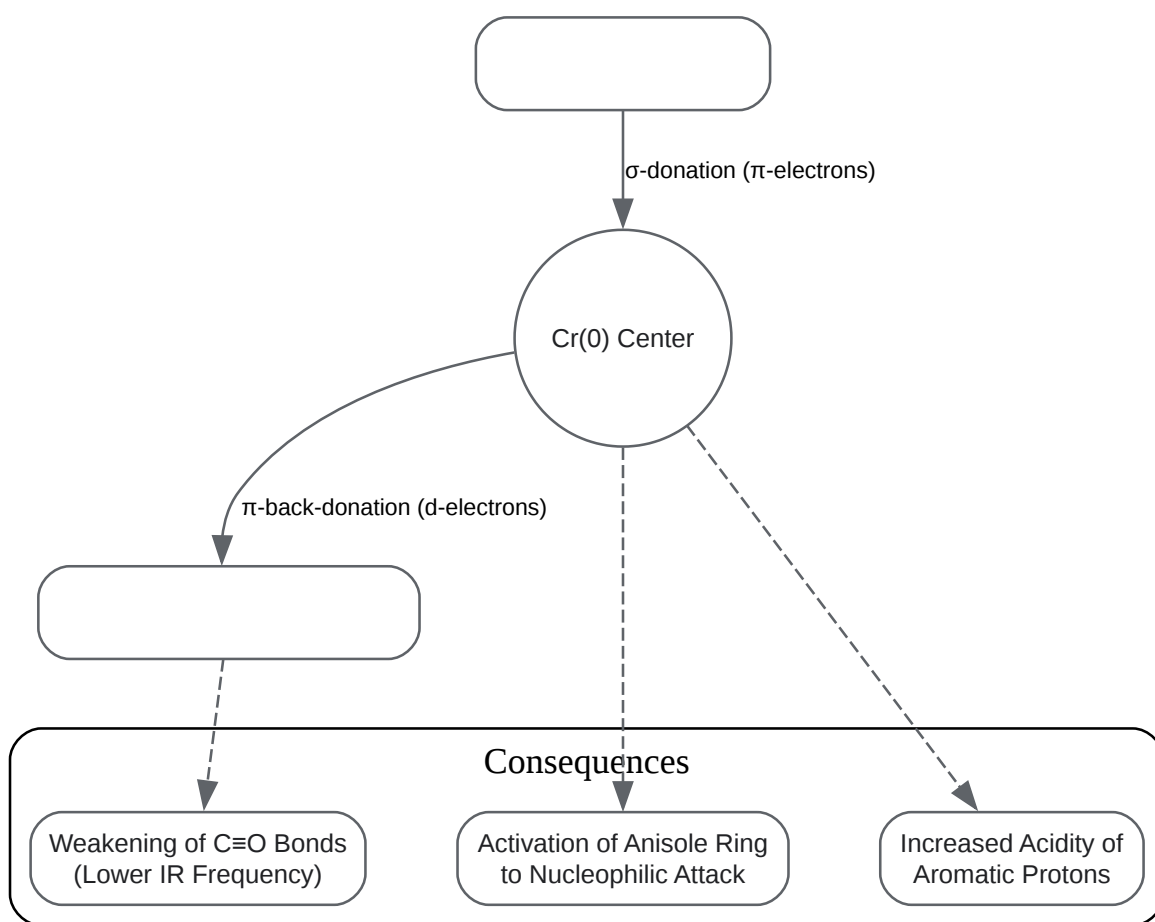
Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and characterization of **anisole chromium tricarbonyl** and the electronic effects of the chromium tricarbonyl moiety on the anisole ring.



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Caption: Experimental workflow for the synthesis and characterization of **anisole chromium tricarbonyl**.



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Caption: Electronic effects of the Cr(CO)_3 group on the anisole ring.

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References

- 1. 2024.sci-hub.se [2024.sci-hub.se]
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